(S)-1-(Furan-3-yl)ethan-1-amine
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Overview
Description
(S)-1-(Furan-3-yl)ethan-1-amine is an organic compound that features a furan ring attached to an ethanamine group The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image, the R-enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom, and a suitable chiral amine precursor.
Reaction Conditions: The furan ring is functionalized to introduce the ethanamine group. This can be achieved through various methods, such as
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(Furan-3-yl)ethan-1-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-(Furan-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
Furan-2-ylmethanamine: A similar compound with the amine group attached to a different position on the furan ring.
Thiophene analogs: Compounds where the furan ring is replaced with a thiophene ring.
Uniqueness
(S)-1-(Furan-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1S)-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1 |
InChI Key |
SBVKKZRVKMOURL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=COC=C1)N |
Canonical SMILES |
CC(C1=COC=C1)N |
Origin of Product |
United States |
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